
3-(2,6-Dimethylphenyl)-1-methyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)-1-methyl-urea: is an organic compound characterized by the presence of a urea group attached to a 2,6-dimethylphenyl ring and a methyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(2,6-Dimethylphenyl)-1-methyl-harnstoff beinhaltet typischerweise die Reaktion von 2,6-Dimethylanilin mit Methylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die allgemeine Reaktion kann wie folgt dargestellt werden:
[ \text{2,6-Dimethylanilin} + \text{Methylisocyanat} \rightarrow \text{3-(2,6-Dimethylphenyl)-1-methyl-harnstoff} ]
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 3-(2,6-Dimethylphenyl)-1-methyl-harnstoff die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Reinigung und Kristallisation umfassen, um das Endprodukt in einer verwendbaren Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-(2,6-Dimethylphenyl)-1-methyl-harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Die Harnstoffgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile können verwendet werden, um die Harnstoffgruppe unter geeigneten Bedingungen zu substituieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Harnstoffverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: 3-(2,6-Dimethylphenyl)-1-methyl-harnstoff wird als Baustein in der organischen Synthese verwendet. Es kann bei der Herstellung komplexerer Moleküle und Materialien eingesetzt werden.
Biologie: In der biologischen Forschung kann diese Verbindung als Sonde oder Reagenz verwendet werden, um verschiedene biochemische Prozesse zu untersuchen. Seine Wechselwirkungen mit biologischen Molekülen können Einblicke in zelluläre Mechanismen liefern.
Medizin: Die Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie. Es kann auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Verwendungen untersucht werden.
Industrie: In industriellen Anwendungen kann 3-(2,6-Dimethylphenyl)-1-methyl-harnstoff bei der Produktion von Spezialchemikalien und -materialien verwendet werden. Seine einzigartigen Eigenschaften machen es für verschiedene industrielle Prozesse geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2,6-Dimethylphenyl)-1-methyl-harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Harnstoffgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so deren Struktur und Funktion beeinflussen. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylphenyl)-1-methyl-urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N,N’-Bis(2,6-dimethylphenyl)harnstoff
- N-(2,6-Dimethylphenyl)-N’-methylharnstoff
- N-(2,6-Dimethylphenyl)harnstoff
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 3-(2,6-Dimethylphenyl)-1-methyl-harnstoff durch das Vorhandensein sowohl einer Methylgruppe als auch einer Harnstoffgruppe, die an den 2,6-Dimethylphenylring gebunden sind, einzigartig. Dieses strukturelle Merkmal verleiht ihm unterschiedliche chemische und physikalische Eigenschaften, die es für bestimmte Anwendungen geeignet machen, die andere ähnliche Verbindungen möglicherweise nicht erfüllen können.
Eigenschaften
CAS-Nummer |
59759-00-1 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-3-methylurea |
InChI |
InChI=1S/C10H14N2O/c1-7-5-4-6-8(2)9(7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
CNLRIEZQTWVNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



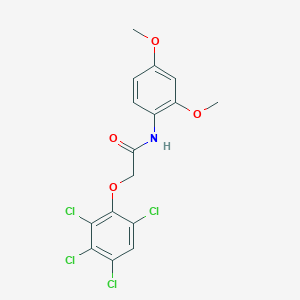



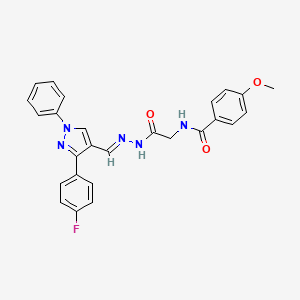


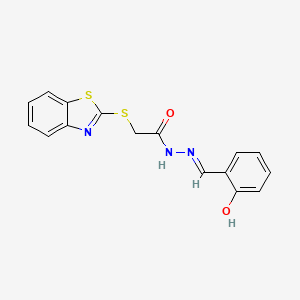

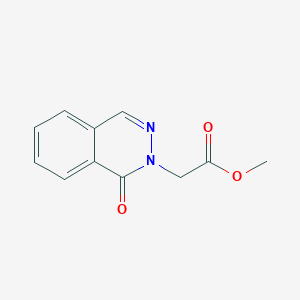
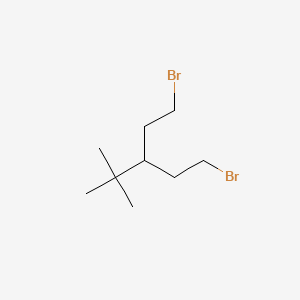

![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
